molecular formula C21H18O5 B14070287 1,5-Bis(4-acetoxyphenyl)-1,4-pentadien-3-one

1,5-Bis(4-acetoxyphenyl)-1,4-pentadien-3-one

Cat. No.: B14070287
M. Wt: 350.4 g/mol
InChI Key: JWPNGCSWZMKZRJ-UHFFFAOYSA-N
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Description

(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetoxybenzaldehyde and acetylacetone.

    Condensation Reaction: The key step involves a condensation reaction between 4-acetoxybenzaldehyde and acetylacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled conditions.

    Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions: (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:

    (E,E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Differing by the presence of hydroxy groups instead of acetoxy groups.

    (E,E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Differing by the presence of methoxy groups instead of acetoxy groups.

Uniqueness: The presence of acetoxy groups in (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate

InChI

InChI=1S/C21H18O5/c1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23/h3-14H,1-2H3

InChI Key

JWPNGCSWZMKZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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